molecular formula C13H17NO4 B7578179 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid

Cat. No. B7578179
M. Wt: 251.28 g/mol
InChI Key: ROMOOCSEBPAXFL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MPAA is a derivative of the natural amino acid, cysteine, and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways, including those involved in oxidative stress and inflammation. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to possess a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has also been shown to modulate the activity of certain enzymes and proteins in the body, including COX-2 and nuclear factor-kappaB (NF-kappaB), which are involved in the regulation of inflammation and immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid in lab experiments is its unique biochemical and physiological properties, which make it a promising candidate for further research. However, one limitation is the limited availability of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, as it is a synthetic compound that can be difficult and expensive to produce in large quantities.

Future Directions

There are numerous future directions for research on 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid, including further investigation of its potential therapeutic applications in medicine, as well as its use as a diagnostic tool. Additionally, researchers may explore the use of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid in biotechnology, such as its potential use in the development of new drugs or as a tool for protein purification. Further studies may also be conducted to better understand the mechanism of action of 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid and its effects on cellular signaling pathways.

Synthesis Methods

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid can be synthesized using a variety of methods, including the reaction of cysteine with maleic anhydride and subsequent conversion into the desired product through a series of chemical reactions. Other methods include the use of carboxylic acid derivatives, such as acid chlorides or anhydrides, to react with cysteine and form 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid.

Scientific Research Applications

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. In medicine, 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid has also been studied for its potential use as a diagnostic tool, as it has been shown to selectively bind to certain proteins in the body.

properties

IUPAC Name

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(3-8-13(16)17)14-12(15)7-6-11-5-4-10(2)18-11/h4-7,9H,3,8H2,1-2H3,(H,14,15)(H,16,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMOOCSEBPAXFL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid

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